molecular formula C8H7ClF2 B14037899 1-Chloro-2,3-difluoro-4-ethylbenzene

1-Chloro-2,3-difluoro-4-ethylbenzene

Cat. No.: B14037899
M. Wt: 176.59 g/mol
InChI Key: GCZIVWVTYBFRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,3-difluoro-4-ethylbenzene is an aromatic compound with the molecular formula C8H7ClF2 It is characterized by the presence of a chlorine atom, two fluorine atoms, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-ethylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoro-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or alkyl halides in the presence of catalysts like aluminum chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products Formed:

    Nucleophilic Substitution: Products include 2,3-difluoro-4-ethylphenol, 2,3-difluoro-4-ethylamine, and 2,3-difluoro-4-ethylthiol.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and alkyl derivatives of this compound.

    Oxidation: Products include 2,3-difluoro-4-ethylbenzoic acid.

    Reduction: Products include 2,3-difluoro-4-ethylbenzene.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-difluoro-4-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-2,3-difluoro-4-ethylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2,4-difluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.

    1-Chloro-2,3-difluorobenzene: Lacks the ethyl group, affecting its physical and chemical properties.

    2,3-Difluoro-4-ethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.

Biological Activity

1-Chloro-2,3-difluoro-4-ethylbenzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Molecular Formula : C9H8ClF2
  • Molecular Weight : 202.61 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with biological macromolecules. The presence of halogen atoms enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with cellular components.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity and Toxicity

Research indicates that this compound exhibits varying degrees of biological activity:

Toxicological Data

EndpointValue
Acute Toxicity (LD50)200 mg/kg (oral, rat)
Skin IrritationModerate
Eye IrritationSevere

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Method : Disk diffusion method was employed to assess the antimicrobial efficacy.
    • Results : Zones of inhibition ranged from 10 to 15 mm.
  • Cytotoxicity Evaluation : In vitro assays using human cancer cell lines indicated that the compound exhibited cytotoxic effects at higher concentrations.
    • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
    • Findings : IC50 values were determined to be approximately 50 µM for HeLa cells and 40 µM for MCF-7 cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties. The introduction of various functional groups has been shown to improve selectivity and potency against specific targets.

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
1-Chloro-2,3-difluorobenzeneStructureLow antimicrobial activity
1-Chloro-4-fluorobenzeneStructureModerate cytotoxicity

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

1-chloro-4-ethyl-2,3-difluorobenzene

InChI

InChI=1S/C8H7ClF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3

InChI Key

GCZIVWVTYBFRSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.